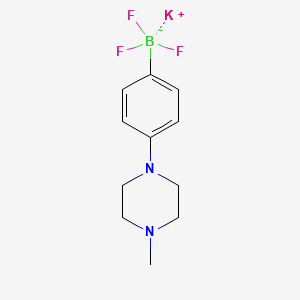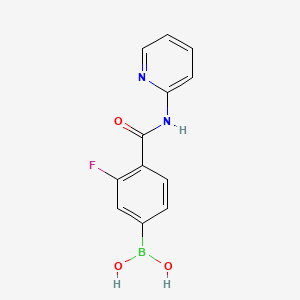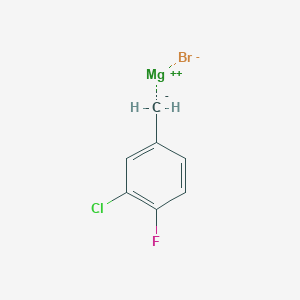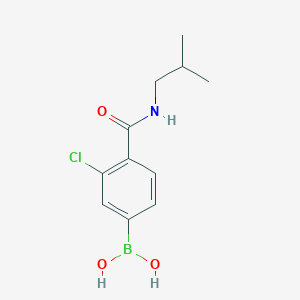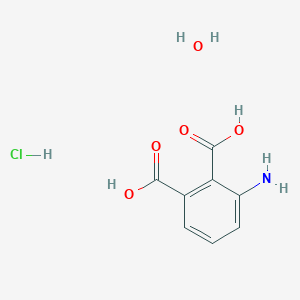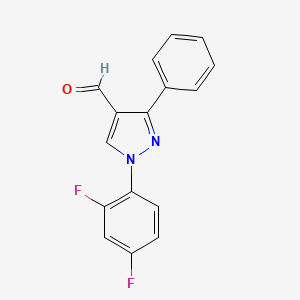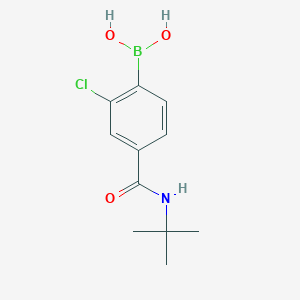
3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, involves the use of magnesium, bromine, and the benzyl fluorine and chlorine groups. The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, is C7H5BrClFMg . The structure includes magnesium, bromine, and the benzyl fluorine and chlorine groups.Chemical Reactions Analysis
As an organometallic compound, 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, can act as a nucleophile and form carbon-carbon bonds. This makes it a valuable reagent in various organic chemistry reactions.Applications De Recherche Scientifique
Role in Advanced Synthesis Techniques
Organohalides like 3-Chloro-2-fluorobenzylmagnesium bromide are pivotal in organic synthesis, offering pathways to form carbon-carbon and carbon-heteroatom bonds. These compounds are often employed in Grignard reactions, a cornerstone method for forming bonds through nucleophilic addition to carbonyl groups. Such reagents are integral to synthesizing pharmaceuticals, agrochemicals, and materials science precursors.
Importance in NMR Spectroscopy Research
The study of quadrupolar halogens using solid-state NMR spectroscopy highlights the importance of halogenated compounds in understanding molecular structure and dynamics. Research in this area provides detailed insights into the isotropic chemical shifts and quadrupolar coupling constants of chlorine and bromine in various chemical environments. This information is critical for the design of new materials and the interpretation of complex molecular structures (Bryce & Sward, 2006).
Applications in Catalysis
Halogenated compounds, particularly those involving aluminium chlorofluorides and bromofluorides, are known for their exceptional Lewis acidity. This property makes them highly effective as catalysts in various chemical reactions, including polymerization and organic synthesis. The synthesis, structure, and catalytic applications of such compounds are areas of active research, contributing to more efficient and selective chemical processes (Krahl & Kemnitz, 2006).
Environmental and Health Impact Studies
Research on the environmental and health impacts of brominated and chlorinated compounds provides crucial information on the safety and regulatory aspects of chemical use. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans, for example, inform on the toxicological profiles of these compounds and their effects on human health and ecosystems. Such research is essential for developing safer chemicals and for regulatory purposes (Mennear & Lee, 1994; Birnbaum et al., 2003).
Mécanisme D'action
Target of Action
As an organometallic compound, it is often used as a reagent in organic synthesis . It can react with various organic compounds, making it a versatile tool in the synthesis of complex molecules.
Mode of Action
The mode of action of 3-Chloro-2-fluorobenzylmagnesium bromide involves its reactivity as a Grignard reagent . Grignard reagents are powerful nucleophiles that can attack electrophilic carbon atoms in many organic compounds. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of chemical structures.
Biochemical Pathways
The specific biochemical pathways affected by 3-Chloro-2-fluorobenzylmagnesium bromide would depend on the particular reactions it is used in. As a reagent, it can participate in a wide range of reactions, each with its own set of affected biochemical pathways .
Result of Action
The result of the action of 3-Chloro-2-fluorobenzylmagnesium bromide is the formation of new organic compounds through its reactivity as a Grignard reagent . The specific outcomes would depend on the reactants and conditions of the reaction.
Safety and Hazards
The safety data sheet for 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, advises against its use in food, drug, pesticide or biocidal product use . In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .
Propriétés
IUPAC Name |
magnesium;1-chloro-2-fluoro-3-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Mg/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTPZDOHRCPQCX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)Cl)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242416 |
Source


|
| Record name | Bromo[(3-chloro-2-fluorophenyl)methyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | |
CAS RN |
1268684-42-9 |
Source


|
| Record name | Bromo[(3-chloro-2-fluorophenyl)methyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)
